molecular formula C7H15N B1454171 3,3,4-Trimethylpyrrolidine CAS No. 34971-59-0

3,3,4-Trimethylpyrrolidine

Cat. No.: B1454171
CAS No.: 34971-59-0
M. Wt: 113.2 g/mol
InChI Key: VNMCWTPEADRUFW-UHFFFAOYSA-N
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Description

3,3,4-Trimethylpyrrolidine: is a heterocyclic organic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, characterized by the presence of three methyl groups at the 3rd and 4th positions of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cycloaddition Reactions: One classical method for preparing five-membered heterocycles like 3,3,4-Trimethylpyrrolidine is the 1,3-dipolar cycloaddition. This involves a 1,3-dipole, such as a nitrone, azide, or azomethine ylide, reacting with a dipolarophile, typically an olefin.

    Cyclohydroamination: Another method involves the cyclohydroamination of 2,2-dimethylpent-4-en-1-amine.

Industrial Production Methods:

Industrial production methods for this compound often involve large-scale cycloaddition reactions or cyclohydroamination processes, optimized for high yield and purity. These methods are designed to be cost-effective and scalable to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3,4-Trimethylpyrrolidine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, leading to the formation of reduced pyrrolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, using reagents like alkyl halides or acyl chlorides. These reactions can yield a variety of substituted pyrrolidine compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Substituted pyrrolidine compounds with various functional groups.

Scientific Research Applications

Chemistry:

3,3,4-Trimethylpyrrolidine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology and Medicine:

In biological and medical research, this compound is studied for its potential therapeutic properties. It has been investigated as a scaffold for drug development, particularly in the design of compounds with antimicrobial, anticancer, and anti-inflammatory activities .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, polymer synthesis, and other industrial processes.

Mechanism of Action

The mechanism of action of 3,3,4-Trimethylpyrrolidine involves its interaction with specific molecular targets and pathways. For example, in drug development, it may act as an inhibitor or modulator of enzymes or receptors involved in disease processes. Molecular docking studies have shown that pyrrolidine derivatives can interact with targets such as Akt, a protein kinase involved in cell signaling pathways .

Properties

IUPAC Name

3,3,4-trimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-4-8-5-7(6,2)3/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMCWTPEADRUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,4-Trimethylpyrrolidine
Reactant of Route 2
3,3,4-Trimethylpyrrolidine
Reactant of Route 3
3,3,4-Trimethylpyrrolidine
Reactant of Route 4
3,3,4-Trimethylpyrrolidine
Reactant of Route 5
3,3,4-Trimethylpyrrolidine
Reactant of Route 6
3,3,4-Trimethylpyrrolidine

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